molecular formula C9H12ClF3O2S B2394195 [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287341-11-9

[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No.: B2394195
CAS No.: 2287341-11-9
M. Wt: 276.7
InChI Key: ZCOIOVJLXMDLGW-UHFFFAOYSA-N
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Description

[3-(3,3,3-Trifluoropropyl)-1-bicyclo[111]pentanyl]methanesulfonyl chloride is a unique organofluorine compound characterized by its bicyclo[111]pentane core and trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This step often involves the cyclization of suitable precursors under high-pressure conditions.

    Introduction of the Trifluoropropyl Group: This can be achieved through nucleophilic substitution reactions using trifluoropropyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids and reduction to form sulfides.

    Substitution Reactions: The trifluoropropyl group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and peracids are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Major Products

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Sulfides: Produced through reduction reactions.

Scientific Research Applications

Chemistry

In chemistry, [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is used as a building block for the synthesis of complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its trifluoropropyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves its interaction with nucleophilic sites in target molecules. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various applications, from chemical synthesis to biological assays.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl fluoride
  • [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl bromide

Uniqueness

Compared to similar compounds, [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is unique due to its specific reactivity profile. The presence of the sulfonyl chloride group makes it highly reactive towards nucleophiles, allowing for a wide range of chemical transformations. Additionally, the trifluoropropyl group imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and material science applications.

Properties

IUPAC Name

[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF3O2S/c10-16(14,15)6-8-3-7(4-8,5-8)1-2-9(11,12)13/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOIOVJLXMDLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CS(=O)(=O)Cl)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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